molecular formula C21H21NO4S3 B13078214 Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide

Cat. No.: B13078214
M. Wt: 447.6 g/mol
InChI Key: BOIKXZDJPKRMSG-UHFFFAOYSA-N
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Description

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that features a unique combination of benzothiazole and thiochroman structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction to form benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, piperidine for condensation reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is unique due to its combination of benzothiazole and thiochroman structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO4S3

Molecular Weight

447.6 g/mol

IUPAC Name

methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate

InChI

InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3

InChI Key

BOIKXZDJPKRMSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C

Origin of Product

United States

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